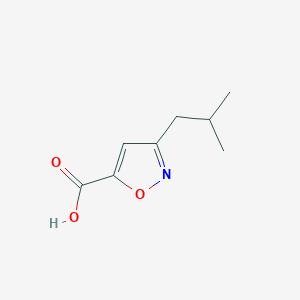

3-Isobutylisoxazole-5-carboxylic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-(2-methylpropyl)-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-5(2)3-6-4-7(8(10)11)12-9-6/h4-5H,3H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWIOKNXSJKWNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NOC(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649348 |

Source

|

| Record name | 3-(2-Methylpropyl)-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910321-93-6 |

Source

|

| Record name | 3-(2-Methylpropyl)-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Isobutylisoxazole-5-carboxylic acid chemical properties

An In-depth Technical Guide on the Core Chemical Properties of 3-Isobutylisoxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, spectroscopic characteristics, and potential biological significance of this compound. The information is curated for professionals in research and development, offering detailed data, experimental insights, and logical workflows to support further investigation and application of this compound.

Chemical and Physical Properties

This compound, also known by its IUPAC name 3-(2-methylpropyl)-1,2-oxazole-5-carboxylic acid, is a heterocyclic compound featuring an isoxazole ring substituted with an isobutyl group and a carboxylic acid function.[1] While specific experimental data for some physical properties are not widely published, its fundamental characteristics are summarized below.

Table 1: Core Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-(2-methylpropyl)-1,2-oxazole-5-carboxylic acid | [1] |

| CAS Number | 910321-93-6 | [1] |

| Molecular Formula | C₈H₁₁NO₃ | [1] |

| Molecular Weight | 169.18 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | General property |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF.[2] Limited solubility in water is predicted, increasing in basic aqueous solutions.[2] | General property |

| pKa | Estimated to be in the range of 3-5, typical for carboxylic acids. | General property |

| Storage | Sealed in a dry environment at room temperature.[1] | [1] |

Spectroscopic Analysis

Detailed experimental spectra for this compound are not publicly available. However, based on its structure and the known spectroscopic features of carboxylic acids and isoxazole derivatives, the following characteristics can be predicted.[3][4]

-

¹H NMR Spectroscopy : The spectrum is expected to show a highly deshielded, broad singlet for the carboxylic acid proton (O-H) in the 10-12 ppm region.[4] The isobutyl group would present a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (CH₂) protons adjacent to the isoxazole ring. A singlet corresponding to the proton on the isoxazole ring (C4-H) is also anticipated.

-

¹³C NMR Spectroscopy : The carboxyl carbon (C=O) is expected to appear significantly downfield, typically in the 160-185 ppm range.[3][4] Other signals will correspond to the carbons of the isoxazole ring and the isobutyl group.

-

Infrared (IR) Spectroscopy : A very broad O-H stretching band from the carboxylic acid dimer is expected from 2500 to 3500 cm⁻¹.[3][5] A sharp and strong C=O stretching absorption should appear around 1700-1725 cm⁻¹.[3] C-H stretching and bending vibrations from the isobutyl group will also be present.

-

Mass Spectrometry : The molecular ion peak (M+) would be observed at m/z 169. Key fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[3][4]

Caption: Spectroscopic identification workflow for the target molecule.

Experimental Protocols

Synthesis via Ester Hydrolysis

A common and effective method for the synthesis of isoxazole-5-carboxylic acids is the hydrolysis of their corresponding ethyl or methyl esters.[6] This protocol is adapted from general procedures for analogous compounds.

Materials:

-

Ethyl 3-isobutylisoxazole-5-carboxylate (1 equivalent)

-

Sodium hydroxide (NaOH) (2-3 equivalents)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water (H₂O)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve ethyl 3-isobutylisoxazole-5-carboxylate in a mixture of THF and methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add an aqueous solution of sodium hydroxide to the flask.

-

Stir the reaction mixture at room temperature for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the organic solvents.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1N HCl. A precipitate should form.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield this compound as a solid.[6] The product can be further purified by recrystallization if necessary.

Caption: A typical workflow for the synthesis of the target compound.

Potential Biological Significance

While specific biological activities for this compound have not been extensively reported, the isoxazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Research on structurally similar molecules provides insight into its potential applications.

-

Enzyme Inhibition : Derivatives of isoxazole-carboxylic acid have been synthesized and evaluated as potent enzyme inhibitors. For instance, certain 5-phenylisoxazole-3-carboxylic acid derivatives are effective inhibitors of xanthine oxidase, an enzyme implicated in gout.[7] Other isoxazole-carboxamide derivatives have been studied as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.[8]

-

Antimicrobial Activity : The carboxylic acid functional group itself can impart antimicrobial properties.[9] Various heterocyclic carboxylic acids have demonstrated activity against a range of bacteria and fungi, suggesting that this compound could be explored for similar applications.[9][10]

-

Anti-inflammatory Properties : A series of amides derived from 5-amino-3-methyl-4-isoxazolecarboxylic acid exhibited significant anti-inflammatory and antibacterial effects, highlighting the therapeutic potential of this chemical class.[11]

Caption: Logical diagram of potential enzyme inhibition by the compound.

References

- 1. This compound - CAS:910321-93-6 - Sunway Pharm Ltd [3wpharm.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological properties of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-Isobutylisoxazole-5-carboxylic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Isobutylisoxazole-5-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

-

IUPAC Name: 3-(2-methylpropyl)isoxazole-5-carboxylic acid

-

Molecular Formula: C₈H₁₁NO₃

-

Molecular Weight: 169.18 g/mol

-

CAS Number: 910321-93-6[1]

Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for this compound based on its chemical structure and general principles of spectroscopy for carboxylic acids and isoxazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet, Broad | 1H | -COOH |

| ~6.5 - 7.0 | Singlet | 1H | Isoxazole C4-H |

| ~2.7 | Doublet | 2H | -CH₂- |

| ~2.1 | Multiplet | 1H | -CH(CH₃)₂ |

| ~1.0 | Doublet | 6H | -CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 185 | -COOH |

| ~160 - 170 | Isoxazole C3 & C5 |

| ~100 - 110 | Isoxazole C4 |

| ~30 - 40 | -CH₂- |

| ~25 - 35 | -CH(CH₃)₂ |

| ~20 - 25 | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500 - 3300 | Strong, Very Broad | O-H stretch (Carboxylic acid dimer) |

| ~2960 | Medium | C-H stretch (Alkyl) |

| 1710 - 1760 | Strong, Sharp | C=O stretch (Carboxylic acid) |

| ~1600 | Medium | C=N stretch (Isoxazole ring) |

| 1395 - 1440 | Medium | O-H bend |

| 1210 - 1320 | Strong | C-O stretch |

| 910 - 950 | Medium, Broad | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 169 | [M]⁺ (Molecular Ion) |

| 152 | [M-OH]⁺ |

| 124 | [M-COOH]⁺ |

| 112 | [M-C₄H₉]⁺ |

| 45 | [COOH]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data. Actual parameters may vary depending on the instrument and specific experimental conditions.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher spectrometer.[2] The sample is dissolved in a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), with Tetramethylsilane (TMS) used as an internal standard.[2] For ¹H NMR, the chemical shifts are reported in parts per million (ppm) relative to TMS at 0.00 ppm.[2] Data is often reported with chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration. For ¹³C NMR, chemical shifts are also reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.0 ppm).[2]

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) for liquids, as a KBr pellet for solids, or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[3] The characteristic broad O-H stretch of the carboxylic acid is due to hydrogen-bonded dimers.[4][5]

Mass Spectrometry (MS)

Mass spectra can be acquired using various ionization techniques, with Electrospray Ionization (ESI) being common for polar molecules like carboxylic acids.[2] High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule.[2] The fragmentation pattern, obtained through tandem mass spectrometry (MS/MS), provides valuable structural information.[6]

Workflow and Data Analysis

The general workflow for the spectroscopic analysis of a compound like this compound involves a systematic approach to elucidating its chemical structure.

Caption: General workflow for spectroscopic analysis.

This guide provides foundational spectroscopic information for this compound. Researchers should always acquire their own data for confirmation and further analysis.

References

- 1. This compound - CAS:910321-93-6 - Sunway Pharm Ltd [3wpharm.com]

- 2. rsc.org [rsc.org]

- 3. echemi.com [echemi.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. youtube.com [youtube.com]

- 6. Identification of the carboxylic acid functionality in protonated drug metabolite model compounds by using tandem mass spectrometry based on ion-molecule reactions coupled with high performance liquid chromatography | Semantic Scholar [semanticscholar.org]

Navigating the Physicochemical Landscape of 3-Isobutylisoxazole-5-carboxylic Acid: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 3-Isobutylisoxazole-5-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. While specific quantitative data for this compound is not extensively available in public literature, this document extrapolates its likely physicochemical properties based on the known behavior of isoxazole and carboxylic acid moieties. Furthermore, it offers detailed experimental protocols for determining these crucial parameters, enabling researchers to generate robust data for their specific applications.

Core Concepts: Understanding the Moiety

This compound combines the structural features of an isoxazole ring and a carboxylic acid. This unique combination dictates its solubility and stability profile. The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is generally polar. The carboxylic acid group introduces ionizable properties, making its solubility highly dependent on pH.

Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical factor influencing its bioavailability and formulation development. For this compound, solubility is expected to be influenced by solvent polarity and the pH of aqueous media.

General Solubility Characteristics:

-

Polar Solvents: Due to the presence of the polar isoxazole ring and the carboxylic acid group, the compound is anticipated to have higher solubility in polar solvents such as water, methanol, and ethanol.

-

Non-Polar Solvents: Solubility in non-polar solvents like hexane or benzene is expected to be limited.

-

pH-Dependent Aqueous Solubility: The carboxylic acid group (with a typical pKa between 3 and 5) will be deprotonated at higher pH values, forming a more soluble carboxylate salt. Conversely, in acidic solutions, the compound will exist in its less soluble, protonated form.

Table 1: Predicted Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | High | Hydrogen bonding interactions with the isoxazole ring and carboxylic acid group enhance solubility. |

| Polar Aprotic | Moderate to High | Dipole-dipole interactions with the polar functionalities of the molecule. |

| Non-Polar | Low | "Like dissolves like" principle; the polar nature of the compound limits its solubility in non-polar media. |

| Aqueous (Acidic pH) | Low | The carboxylic acid group is protonated and less soluble. |

| Aqueous (Basic pH) | High | The carboxylic acid group is deprotonated to the more soluble carboxylate form. |

Experimental Protocol for Solubility Determination

A standard shake-flask method can be employed to quantitatively determine the solubility of this compound.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water at various pH values, ethanol, methanol, acetonitrile, etc.).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of a compound.

Stability Profile

Understanding the chemical stability of this compound is crucial for determining its shelf-life and appropriate storage conditions. The isoxazole ring is known to be susceptible to certain degradation pathways.

Potential Degradation Pathways:

-

Hydrolysis: The isoxazole ring can undergo hydrolytic cleavage, particularly under basic conditions and at elevated temperatures. This can lead to the opening of the ring.

-

Photodegradation: Exposure to UV light can induce photochemical reactions, potentially leading to the degradation of the isoxazole moiety.

-

Decarboxylation: Carboxylic acids attached to heterocyclic rings can be prone to losing carbon dioxide (CO2), especially upon heating.

Table 2: Predicted Stability of this compound under Different Conditions

| Condition | Predicted Stability | Rationale |

| Acidic pH (Aqueous) | Relatively Stable | Studies on similar isoxazole compounds, such as leflunomide, have shown stability in acidic pH.[1] |

| Neutral pH (Aqueous) | Moderately Stable | Some degradation may be noticeable at physiological pH, especially at elevated temperatures.[1] |

| Basic pH (Aqueous) | Unstable | Base-catalyzed ring opening of the isoxazole is a known degradation pathway.[1] |

| Elevated Temperature | Unstable | Increased temperature accelerates hydrolytic degradation and can promote decarboxylation.[1] |

| UV Light Exposure | Unstable | The N-O bond in the isoxazole ring is susceptible to cleavage upon UV irradiation. |

| Oxidative Stress | Potentially Unstable | The isoxazole ring can be susceptible to oxidation, which may lead to ring cleavage. |

Experimental Protocol for Stability Testing

A forced degradation study is essential to identify potential degradation products and pathways, and to develop a stability-indicating analytical method. This is followed by long-term stability studies under controlled storage conditions.

Methodology:

-

Forced Degradation Studies:

-

Acidic and Basic Hydrolysis: Dissolve the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heat at a controlled temperature (e.g., 60°C).

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H2O2) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photostability: Expose a solution and the solid compound to UV and visible light according to ICH Q1B guidelines.

-

-

Sample Analysis: At various time points, analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

-

Long-Term Stability Studies: Store the compound in controlled environmental chambers under various conditions (e.g., 25°C/60% RH, 40°C/75% RH) for an extended period. Analyze samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) to monitor for any changes in purity and the appearance of degradation products.

Diagram 2: Logical Flow for Stability Assessment

Caption: A logical workflow for assessing the stability of a chemical compound.

Conclusion

References

3-Isobutylisoxazole-5-carboxylic Acid: A Technical Guide for Drug Development Professionals

An In-depth Overview of a Versatile Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Isobutylisoxazole-5-carboxylic acid, a heterocyclic building block with significant potential in pharmaceutical synthesis. While specific large-scale manufacturing protocols and direct applications in the synthesis of widely marketed drugs like Tapentadol or Repaglinide are not extensively documented in publicly available literature, this document outlines its chemical properties based on known isoxazole chemistry, proposes detailed synthetic approaches, and explores its role as a valuable pharmaceutical intermediate.

Chemical Identity and Properties

This compound, with the CAS Number 910321-93-6, is a substituted isoxazole derivative. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions, a scaffold that is present in numerous biologically active compounds.[1][2][3] The isobutyl group at the 3-position and the carboxylic acid moiety at the 5-position provide key functionalities for further chemical modifications in drug synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Notes |

| CAS Number | 910321-93-6 | [4][5][6][7][8] |

| Molecular Formula | C₈H₁₁NO₃ | [4][5][7] |

| Molecular Weight | 169.18 g/mol | [4][5] |

| Appearance | Off-white to pale yellow crystalline powder (Predicted) | Based on similar isoxazole carboxylic acids |

| Melting Point | Not available | Data not found in literature |

| Boiling Point | Not available | Data not found in literature |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO and methanol (Predicted) | Based on general properties of carboxylic acids |

| pKa | ~3-5 (Predicted) | Typical range for carboxylic acids |

Synthesis of this compound

While a specific, detailed industrial synthesis protocol for this compound is not publicly documented, its synthesis can be approached through established methods for isoxazole ring formation. A common and versatile method is the cyclocondensation of a β-dicarbonyl compound with hydroxylamine.

Proposed Synthetic Pathway

A plausible synthetic route involves a two-step process starting from a suitable β-ketoester:

-

Step 1: Synthesis of Ethyl 3-Isobutylisoxazole-5-carboxylate. This step involves the reaction of an isobutyl-substituted β-ketoester, such as ethyl 4-methyl-2-oxohexanoate, with hydroxylamine. The reaction proceeds via a condensation reaction to form an oxime, followed by an intramolecular cyclization to yield the isoxazole ring.

-

Step 2: Hydrolysis to this compound. The resulting ester, ethyl 3-isobutylisoxazole-5-carboxylate, is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.[9][10]

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols (Hypothetical)

The following are detailed, hypothetical experimental protocols based on general literature procedures for the synthesis of similar isoxazole derivatives. These should be considered as a starting point for optimization in a laboratory setting.

Experiment 1: Synthesis of Ethyl 3-Isobutylisoxazole-5-carboxylate

-

Materials:

-

Ethyl 4-methyl-2-oxohexanoate (1 equivalent)

-

Hydroxylamine hydrochloride (1.2 equivalents)

-

Sodium acetate (1.5 equivalents)

-

Ethanol

-

Water

-

-

Procedure:

-

Dissolve hydroxylamine hydrochloride and sodium acetate in a mixture of ethanol and water.

-

Add ethyl 4-methyl-2-oxohexanoate to the solution dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl 3-isobutylisoxazole-5-carboxylate.

-

Experiment 2: Hydrolysis of Ethyl 3-Isobutylisoxazole-5-carboxylate

-

Materials:

-

Ethyl 3-isobutylisoxazole-5-carboxylate (1 equivalent)

-

Lithium hydroxide or Sodium hydroxide (2 equivalents)

-

Tetrahydrofuran (THF)

-

Water

-

1N Hydrochloric acid

-

-

Procedure:

-

Dissolve ethyl 3-isobutylisoxazole-5-carboxylate in a mixture of THF and water.

-

Add lithium hydroxide or sodium hydroxide and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Acidify the aqueous solution to pH 2-3 with 1N HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Role as a Pharmaceutical Intermediate

The isoxazole moiety is a privileged scaffold in medicinal chemistry, found in a variety of approved drugs with diverse therapeutic applications, including anti-inflammatory, antibacterial, and anticonvulsant agents.[1][2][3] The carboxylic acid group serves as a versatile handle for forming amide bonds, a common linkage in many pharmaceutical compounds.

While direct evidence of this compound's use in the synthesis of specific blockbuster drugs was not found in the public domain, its structure suggests its potential as a key intermediate in the synthesis of complex molecules. The isobutyl group can contribute to lipophilicity and van der Waals interactions with biological targets, while the isoxazole ring can act as a bioisostere for other functional groups and participate in hydrogen bonding.

The general workflow for utilizing such an intermediate in drug synthesis is outlined below:

Caption: General workflow for drug synthesis using the title compound.

Spectroscopic Analysis (Predicted)

No specific spectroscopic data for this compound has been published. However, characteristic signals can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Characteristic Signals |

| ¹H NMR | ~10-13 ppm (s, 1H): Carboxylic acid proton (-COOH), often broad.~6.5-7.0 ppm (s, 1H): Proton on the isoxazole ring.~2.6 ppm (d, 2H): Methylene protons (-CH₂-) of the isobutyl group.~2.0 ppm (m, 1H): Methine proton (-CH-) of the isobutyl group.~0.9 ppm (d, 6H): Methyl protons (-CH₃) of the isobutyl group. |

| ¹³C NMR | ~160-170 ppm: Carboxylic acid carbonyl carbon (-COOH).~160-175 ppm: C3 and C5 carbons of the isoxazole ring.~100-110 ppm: C4 carbon of the isoxazole ring.~35-45 ppm: Methylene carbon (-CH₂-) of the isobutyl group.~25-30 ppm: Methine carbon (-CH-) of the isobutyl group.~20-25 ppm: Methyl carbons (-CH₃) of the isobutyl group. |

| IR (cm⁻¹) | ~2500-3300 (broad): O-H stretch of the carboxylic acid.~1700-1725 (strong): C=O stretch of the carboxylic acid.~1600, ~1470: C=N and C=C stretching of the isoxazole ring. |

| Mass Spec (EI) | M⁺ at m/z 169. Fragments corresponding to the loss of -COOH (m/z 124) and isobutyl group. |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Conclusion

This compound represents a valuable building block for the synthesis of novel pharmaceutical compounds. Its bifunctional nature, combining a modifiable carboxylic acid group with a biologically relevant isoxazole core, makes it an attractive starting material for generating diverse chemical libraries for drug discovery. While its application in the synthesis of specific, currently marketed drugs is not explicitly detailed in the public literature, the general synthetic methodologies and the known importance of the isoxazole scaffold underscore its potential for future drug development endeavors. Further research into its synthesis optimization and exploration of its utility in creating new chemical entities is warranted.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. shop.bio-connect.nl [shop.bio-connect.nl]

- 6. 1pchem.com [1pchem.com]

- 7. This compound - CAS:910321-93-6 - Sunway Pharm Ltd [3wpharm.com]

- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of Isoxazole-5-Carboxylic Acid Derivatives: A Technical Guide

An In-depth Review of the Anticancer, Antimicrobial, and Anti-inflammatory Activities of a Privileged Heterocyclic Scaffold

The isoxazole nucleus, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry. Its derivatives are integral to numerous clinically approved drugs and are continuously explored for novel therapeutic applications.[1][2] This technical guide focuses specifically on the derivatives of isoxazole-5-carboxylic acid, a substructure that has demonstrated a remarkable breadth of biological activities. These compounds have garnered significant interest for their potential as anticancer, antimicrobial, and anti-inflammatory agents, making them a fertile ground for drug discovery and development.[3][4] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, summarizing the quantitative biological data, detailing key experimental protocols, and illustrating the underlying mechanisms of action.

Anticancer Activity

Derivatives of isoxazole-5-carboxylic acid, particularly its amides (isoxazole-5-carboxamides), have shown significant cytotoxic effects against a wide range of human cancer cell lines.[3][5] The mechanism of action often involves the induction of apoptosis and cell cycle arrest, highlighting their potential as chemotherapeutic agents.[3][6]

Quantitative Cytotoxicity Data

The antiproliferative activity of various isoxazole-5-carboxylic acid derivatives has been quantified using metrics like the half-maximal inhibitory concentration (IC50). The data reveals that substitutions on the aryl rings of the isoxazole scaffold play a crucial role in determining potency and selectivity against different cancer cell lines.[5][7]

| Compound ID / Description | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Series 2a-2f (5-methyl-3-phenylisoxazole-4-carboxamides) | |||

| Compound 2a | Colo205 (Colon Adenocarcinoma) | 9.18 µM | [5] |

| Compound 2a | HepG2 (Hepatocellular Carcinoma) | 7.55 µM | [5] |

| Compound 2e | B16F1 (Melanoma) | 0.079 µM | [5] |

| Series 2a-2g (3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamides) | |||

| Compound 2d | HeLa (Cervical Adenocarcinoma) | 15.48 µg/mL | [3] |

| Compound 2d | Hep3B (Hepatocellular Carcinoma) | ~23 µg/mL | [3] |

| Compound 2e | Hep3B (Hepatocellular Carcinoma) | ~23 µg/mL | [3] |

| Compound 2a | MCF-7 (Breast Carcinoma) | 39.80 µg/mL | [3] |

| Series 4 (5-(3-alkylquinolin-2-yl)-3-aryl isoxazoles) | |||

| Compound 4n | A549, COLO 205, MDA-MB 231, PC-3 | <12 µM | [7] |

| Chloro-fluorophenyl-isoxazole carboxamides | |||

| Compound 2b | HeLa (Cervical Adenocarcinoma) | 0.11 µg/mL | [1] |

| Compound 2a | Hep3B (Hepatocellular Carcinoma) | 2.77 µg/mL | [1] |

| Compound 2c | MCF-7 (Breast Carcinoma) | 1.59 µg/mL | [1] |

Key Experimental Protocols

1.2.1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 × 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

-

Compound Treatment: Treat the cells with various concentrations of the isoxazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

-

MTT Addition: After incubation, add MTT solution (final concentration 0.5 mg/mL) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37 °C to allow formazan crystal formation.

-

Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

-

1.2.2. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: A fluorescent dye, such as Propidium Iodide (PI), stoichiometrically binds to DNA. The fluorescence intensity of stained cells is therefore directly proportional to their DNA content, allowing for cell cycle phase determination.

-

Procedure:

-

Cell Culture and Treatment: Culture cells and treat them with the test compound for a specified time.

-

Harvesting and Fixation: Harvest the cells and wash them with PBS. Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing, then store at 4°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells.

-

Data Analysis: Generate a DNA content frequency histogram. The data is analyzed using specialized software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in a particular phase or the appearance of a sub-G1 peak can indicate cell cycle arrest or apoptosis, respectively.

-

Mechanisms of Action & Signaling Pathways

Isoxazole derivatives often exert their anticancer effects by inducing apoptosis (programmed cell death). This can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, frequently culminating in the activation of executioner caspases like caspase-3 and caspase-7.[3]

Anti-inflammatory Activity

Several isoxazole-5-carboxylic acid derivatives have been identified as potent anti-inflammatory agents. Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[8][9]

Quantitative COX Inhibition Data

The inhibitory potency of these derivatives against COX-1 and COX-2 is typically measured by IC₅₀ values. A higher selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) indicates a preference for inhibiting COX-2, which is desirable for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[8][10]

| Compound ID / Description | Target | Activity (IC₅₀) | Selectivity Index (SI) | Reference |

| Series A (Isoxazole-carboxamides) | ||||

| Compound A13 | COX-1 | 64 nM | 4.63 | [8] |

| Compound A13 | COX-2 | 13 nM | [8] | |

| Series B (Phenyl-isoxazole-carboxylic acids) | ||||

| Compound B2 | COX-1 | >10 µM | 20.7 | [8] |

| Compound B2 | COX-2 | 0.483 µM | [8] | |

| Series C (Pyrimidinone-isoxazoles) | ||||

| Compound C6 | COX-2 | 0.55 µM | 61.73 | [9] |

| Compound C5 | COX-2 | 0.85 µM | 41.82 | [9] |

| Compound C3 | COX-2 | 0.93 µM | 24.26 | [9] |

| Chloro-fluorophenyl-isoxazole carboxamides | ||||

| Compound 2b | COX-1 | 0.391 µg/mL | - | [1] |

| Compound 2a | COX-1 / COX-2 | - | 1.44 | [1] |

Key Experimental Protocols

2.2.1. In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

-

Principle: The assay typically measures the peroxidase activity of the COX enzyme. The peroxidase component catalyzes the oxidation of a chromogenic substrate (like N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of prostaglandin G2 (PGG2), which is produced from arachidonic acid by the cyclooxygenase activity. The appearance of the oxidized product is measured colorimetrically or fluorometrically.

-

Procedure:

-

Reagent Preparation: Prepare assay buffer, heme cofactor, and solutions of purified human recombinant COX-1 and COX-2 enzymes.

-

Enzyme Addition: In a 96-well plate, add buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Inhibitor Incubation: Add various concentrations of the test isoxazole derivative or a reference inhibitor (e.g., celecoxib, ketoprofen) to the wells. Incubate for a set time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Start the reaction by adding the substrate, arachidonic acid.

-

Detection: After a brief incubation (e.g., 2-5 minutes), measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control and determine the IC₅₀ values for both COX-1 and COX-2.

-

2.2.2. Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.

-

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

-

Procedure:

-

Animal Acclimatization: Acclimate animals (typically rats or mice) to the laboratory conditions.

-

Compound Administration: Administer the test isoxazole derivative or a reference drug (e.g., indomethacin) orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives only the vehicle.

-

Inflammation Induction: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.

-

Mechanisms of Action & Signaling Pathways

The anti-inflammatory effects of COX-2 inhibitors stem from blocking the synthesis of prostaglandins, which are key mediators of inflammation. This, in turn, can modulate downstream signaling pathways such as the NF-κB pathway, which plays a central role in regulating the expression of pro-inflammatory genes.

Antimicrobial Activity

Isoxazole-5-carboxylic acid derivatives have also demonstrated notable activity against various bacterial and fungal pathogens.[4][11] The structural modifications, particularly on the amide moiety, significantly influence the antimicrobial spectrum and potency.

Quantitative Antimicrobial Data

The efficacy of antimicrobial agents is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID / Description | Microorganism | Activity (MIC) | Reference |

| Chloro-fluorophenyl-isoxazole carboxamides | |||

| Compound 2c | Candida albicans | 2.0 mg/mL | [1] |

| Isoxazole-carboxamides | |||

| Compound A8 | Pseudomonas aeruginosa | 2.0 mg/mL | [8] |

| Compound A8 | Klebsiella pneumoniae | 2.0 mg/mL | [8] |

| Compound A8 | Candida albicans | 2.0 mg/mL | [8] |

| Water-soluble isoxazole conjugates | |||

| Compound 5a-d | Enterococcus durans B-603 | 0.06-2.5 µg/mL | [12] |

| Compound 5a-d | Bacillus subtilis B-407 | 0.06-2.5 µg/mL | [12] |

| Compound 5a-d | Rhodococcus qingshengii Ac-2784D | 0.06-2.5 µg/mL | [12] |

| Compound 5a-d | Escherichia coli B-1238 | 0.06-2.5 µg/mL | [12] |

| Triazole-Isoxazole Hybrids | |||

| Compound 7b | Escherichia coli ATCC 25922 | 15 mg/mL | [13] |

| Compound 7b | Pseudomonas aeruginosa | 30 mg/mL | [13] |

Key Experimental Protocol

3.2.1. Broth Microdilution Method for MIC Determination

This is a standard laboratory method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is determined as the lowest concentration of the compound that inhibits visible growth after incubation.

-

Procedure:

-

Compound Preparation: Prepare a stock solution of the isoxazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) directly in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusting its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve the final desired inoculum concentration in the wells (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (medium + inoculum, no drug) and a negative control (medium only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

-

Experimental Workflow Visualization

The process of screening compounds for antimicrobial activity follows a logical progression from initial synthesis to the determination of quantitative efficacy.

Conclusion and Future Perspectives

The isoxazole-5-carboxylic acid scaffold and its derivatives have unequivocally demonstrated a broad and potent range of biological activities. The data compiled in this guide highlights their significant potential in the fields of oncology, inflammation, and infectious diseases. The consistent emergence of derivatives with low micromolar, and even nanomolar, efficacy underscores the value of this chemical class in modern drug discovery.

Future research should focus on several key areas. Firstly, comprehensive structure-activity relationship (SAR) studies are needed to further optimize potency and selectivity for specific biological targets.[14] Secondly, elucidating the precise molecular mechanisms for antimicrobial derivatives is crucial for understanding and overcoming potential resistance. Finally, advancing the most promising lead compounds into preclinical in vivo models will be essential to evaluate their pharmacokinetic properties, safety profiles, and ultimate therapeutic potential. The versatility and proven activity of isoxazole-5-carboxylic acid derivatives ensure they will remain a privileged and highly investigated scaffold in the quest for novel medicines.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. Design of novel water-soluble isoxazole-based antimicrobial agents and evaluation of their cytotoxicity and acute toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. A Structure-Activity Relationship Study of Imidazole-5-Carboxylic Acid Derivatives as Angiotensin II Receptor Antagonists Combining 2D and 3D QSAR Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 3-Isobutylisoxazole-5-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is paramount. A key strategy in this endeavor is the application of bioisosterism, where a functional group is replaced by another with similar physicochemical properties to improve a molecule's potency, selectivity, pharmacokinetic properties, or to mitigate toxicity. The carboxylic acid moiety, while a common feature in many pharmacologically active compounds, often presents challenges such as poor metabolic stability and limited cell permeability.[1][2] This has led to the exploration of various carboxylic acid bioisosteres, with heterocyclic scaffolds gaining significant attention. Among these, the 3-isobutylisoxazole-5-carboxylic acid core has emerged as a valuable building block, offering a unique combination of structural rigidity, synthetic tractability, and favorable electronic properties. This in-depth technical guide explores the synthesis, applications, and strategic importance of this compound in medicinal chemistry.

The Isoxazole Scaffold: A Privileged Heterocycle

The isoxazole ring system is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This arrangement imparts distinct electronic and conformational characteristics. Isoxazole derivatives are found in a number of clinically approved drugs and have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5] The isoxazole moiety can act as a versatile scaffold, allowing for the introduction of various substituents at different positions to modulate the biological activity and physicochemical properties of the resulting compounds.

Synthesis of this compound and its Derivatives

The synthesis of the this compound core and its subsequent derivatization, particularly to form carboxamides, are crucial steps in its utilization as a medicinal chemistry building block.

General Synthesis of Isoxazole-5-carboxylic Acids

A common and effective method for the synthesis of isoxazole-5-carboxylic acids involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This versatile reaction allows for the construction of the isoxazole ring with a wide range of substituents.[6]

A general workflow for the synthesis of a 3-substituted-isoxazole-5-carboxylic acid is depicted below. The process typically starts from an ester of the corresponding carboxylic acid, which is then hydrolyzed to yield the final acid.

Caption: General synthesis of this compound.

Synthesis of 3-Isobutylisoxazole-5-carboxamides

The carboxylic acid group of this compound is readily converted to a variety of functional groups, with the formation of amides being a particularly important transformation in medicinal chemistry. Amide bond formation typically involves the activation of the carboxylic acid followed by reaction with a desired amine.

Caption: General workflow for the synthesis of 3-isobutylisoxazole-5-carboxamide derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3-Methylisoxazole-5-carboxylic Acid (A Representative Protocol)

This protocol for a similar, smaller analogue illustrates the general principles that can be adapted for the synthesis of this compound.

Materials:

-

Methyl 3-methyl-5-isoxazolecarboxylate

-

Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

1 N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a round bottom flask equipped with a magnetic stirrer, add a solution of methyl 3-methyl-5-isoxazolecarboxylate (e.g., 900 mg, 5.8 mmol) in tetrahydrofuran (2.0 mL).[7]

-

Add a solution of sodium hydroxide (e.g., 465 mg, 11.6 mmol) in water (2 mL) dropwise to the reaction mixture.[7]

-

Add methanol (4 mL) to the reaction mixture.[7]

-

Stir the reaction mixture at room temperature for 18-20 hours under an inert atmosphere (e.g., argon).[7]

-

After completion of the reaction (monitored by TLC), transfer the mixture to a separatory funnel.

-

Adjust the pH of the aqueous layer to 2 with 1 N hydrochloric acid.[7]

-

Extract the aqueous layer with ethyl acetate (3 x 35 mL).[7]

-

Combine the organic extracts and wash with brine (1 x 50 mL).[7]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the 3-methylisoxazole-5-carboxylic acid as a white solid.[7]

Protocol 2: General Synthesis of Isoxazole-5-carboxamides

This protocol provides a general method for the coupling of an isoxazole carboxylic acid with an amine.

Materials:

-

5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid (as a representative starting material)

-

Dichloromethane (DCM)

-

N,N'-Dimethylaminopyridine (DMAP)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Aniline derivative (the desired amine)

Procedure:

-

Dissolve the isoxazole carboxylic acid (e.g., 609.60 mg, 3 mmol) in dichloromethane (20 mL).[8]

-

Add DMAP (e.g., 73.30 mg, 0.6 mmol) and EDC (e.g., 632.61 mg, 3.30 mmol) to the solution.[8]

-

Stir the mixture under an inert atmosphere (e.g., argon) at room temperature for 30 minutes.[8]

-

Add the desired aniline derivative (3.2 mmol) to the reaction mixture.[8]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, work up the reaction mixture accordingly (typically involving washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and concentration of the organic phase).

-

Purify the crude product by a suitable method, such as column chromatography, to obtain the desired isoxazole-carboxamide derivative.

Applications in Medicinal Chemistry and Biological Activity

While specific examples detailing the biological activity of derivatives of this compound are not extensively documented in publicly available literature, the broader class of isoxazole carboxamides has shown significant promise in various therapeutic areas. The isobutyl group, being a moderately lipophilic and non-polar substituent, can influence the pharmacokinetic and pharmacodynamic properties of the final compound.

The general structure-activity relationship (SAR) of isoxazole derivatives suggests that modifications at both the 3- and 5-positions of the isoxazole ring, as well as on the carboxamide nitrogen, can significantly impact biological activity.[9]

Table 1: Potential Therapeutic Applications of Isoxazole Carboxamide Derivatives

| Therapeutic Area | Target/Mechanism of Action | Reference |

| Anticancer | Inhibition of various kinases, induction of apoptosis, inhibition of tubulin polymerization. | [3][8] |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes. | [4] |

| Antimicrobial | Inhibition of essential bacterial or fungal enzymes. | [3] |

| Antitubercular | Inhibition of Mycobacterium tuberculosis growth. | [3] |

| Antiviral | Inhibition of viral replication processes. | [4] |

Structure-Activity Relationships (SAR)

The development of potent and selective drug candidates relies heavily on understanding the structure-activity relationships of a given scaffold. For isoxazole-5-carboxamides, the following general SAR principles can be considered:

Caption: Key areas for SAR exploration in 3-isobutylisoxazole-5-carboxamide derivatives.

Conclusion

This compound represents a promising and versatile building block in the medicinal chemist's toolkit. Its isoxazole core provides a stable and synthetically accessible scaffold that can serve as an effective bioisostere for a carboxylic acid, potentially overcoming common pharmacokinetic and metabolic liabilities. The ability to readily derivatize the carboxylic acid moiety into a diverse range of amides allows for the fine-tuning of biological activity and physicochemical properties. While further specific research on this compound derivatives is warranted to fully elucidate their therapeutic potential, the established biological activities of the broader isoxazole class strongly suggest that this building block will continue to be a valuable component in the design and development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. ijcrt.org [ijcrt.org]

- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 5. ijpca.org [ijpca.org]

- 6. Isoxazole synthesis [organic-chemistry.org]

- 7. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characterization of 3-Isobutylisoxazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Isobutylisoxazole-5-carboxylic acid. Due to the limited availability of experimental data for this specific compound, this guide combines known information with predicted values and detailed experimental protocols to enable its thorough characterization. The isoxazole-5-carboxylic acid scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial effects[1][2][3][4][5]. This guide is intended to serve as a foundational resource for researchers engaged in the development of novel therapeutics based on this chemical moiety.

Core Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is crucial to note that while some basic properties are confirmed, others are estimations and should be verified through experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₃ | Sunway Pharm Ltd.[6] |

| Molecular Weight | 169.18 g/mol | Sunway Pharm Ltd.[6] |

| CAS Number | 910321-93-6 | Sunway Pharm Ltd.[6] |

| Melting Point | Not available (Predicted: Similar to 3-isopropylisoxazole-5-carboxylic acid, 75 °C) | [7] |

| Boiling Point | Not available (Predicted) | |

| pKa | Not available (Predicted) | |

| Aqueous Solubility | Not available (Predicted to be sparingly soluble) | [8] |

| LogP | Not available (Predicted) |

Experimental Protocols

Detailed methodologies for the experimental determination of the core physicochemical properties are provided below. These protocols are generalized for carboxylic acids and can be specifically applied to this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities[9].

Apparatus:

-

Mel-Temp apparatus or similar melting point apparatus

-

Capillary tubes

-

Thermometer

-

Mortar and pestle

Procedure:

-

Grind a small sample of this compound to a fine powder using a mortar and pestle[10].

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface[11].

-

Place the capillary tube in the heating block of the melting point apparatus[11].

-

If the approximate melting point is unknown, perform a rapid heating to determine a rough range. Then, allow the apparatus to cool[12].

-

For an accurate measurement, heat the sample at a rate of 1-2 °C per minute, starting from a temperature approximately 10-15 °C below the expected melting point[10][12].

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point[11].

Solubility Determination

Understanding the solubility of a compound in various solvents is fundamental for its application in drug delivery and formulation.

Materials:

-

Test tubes

-

Vortex mixer

-

Solvents: deionized water, 0.1 M HCl, 0.1 M NaOH, 5% NaHCO₃, ethanol, DMSO, and n-octanol.

Procedure:

-

Add a small, accurately weighed amount of this compound (e.g., 1-5 mg) to a test tube[13].

-

Add a specific volume of the chosen solvent (e.g., 1 mL) to the test tube[13].

-

Vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes)[14].

-

Visually inspect the solution for the presence of undissolved solid. If the solid has completely dissolved, the compound is soluble under these conditions.

-

If the compound is insoluble in water, its solubility in acidic and basic solutions can indicate its acidic or basic nature. Solubility in 5% NaOH or 5% NaHCO₃ is characteristic of a carboxylic acid[15].

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for its determination[16][17].

Apparatus:

-

pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Reagents:

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Deionized water

-

Buffer solutions for pH meter calibration (pH 4, 7, and 10)

Procedure:

-

Calibrate the pH meter using the standard buffer solutions[17].

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker. Gentle warming may be necessary to aid dissolution[16].

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Titrate the solution by adding the standardized NaOH solution in small, precise increments from the burette[17].

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point (the point of the most rapid pH change).

-

Plot a graph of pH versus the volume of NaOH added. The equivalence point is the midpoint of the steepest part of the curve.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized)[16][18].

Caption: Workflow for pKa determination by potentiometric titration.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties. The shake-flask method is the traditional approach for its determination[19][20].

Materials:

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Prepare pre-saturated solvents by shaking n-octanol with water and vice versa, then allowing the phases to separate.

-

Dissolve a known amount of this compound in one of the pre-saturated phases.

-

Add an equal volume of the other pre-saturated phase to a separatory funnel or centrifuge tube[21].

-

Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases[21].

-

Allow the two immiscible layers to separate completely. Centrifugation can be used to expedite this process.

-

Carefully separate the two phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of the partition coefficient[20].

Biological Context: Signaling Pathways

Derivatives of isoxazole-5-carboxylic acid have been shown to exhibit anti-inflammatory activity, in some cases through the inhibition of the cyclooxygenase-2 (COX-2) enzyme[1]. The COX-2 pathway is a key signaling cascade in the inflammatory response.

Caption: Inhibition of the COX-2 pathway by isoxazole derivatives.

This guide provides a framework for the comprehensive physicochemical characterization of this compound. While specific experimental data for this compound is limited, the provided protocols and contextual information on related compounds offer a solid foundation for researchers to conduct their own detailed investigations.

References

- 1. Isoxazole-5-carboxylic acid (21169-71-1) for sale [vulcanchem.com]

- 2. ijcrt.org [ijcrt.org]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. Synthesis and biological properties of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpca.org [ijpca.org]

- 6. This compound - CAS:910321-93-6 - Sunway Pharm Ltd [3wpharm.com]

- 7. 3-ISOPROPYLISOXAZOLE-5-CARBOXYLIC ACID CAS#: 14633-22-8 [m.chemicalbook.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. athabascau.ca [athabascau.ca]

- 10. web.mit.edu [web.mit.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. csub.edu [csub.edu]

- 16. web.williams.edu [web.williams.edu]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 20. acdlabs.com [acdlabs.com]

- 21. ftloscience.com [ftloscience.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Isobutylisoxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-Isobutylisoxazole-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry. The synthetic strategy is a multi-step process commencing with readily available starting materials. The core of this synthesis involves the formation of an isoxazole ring through the cyclization of an oxime dianion with diethyl oxalate, followed by ester hydrolysis to yield the target carboxylic acid. This methodology offers a reliable and scalable route to the desired product. All quantitative data is summarized in tables, and detailed protocols for each key experimental step are provided. Visual diagrams of the synthetic workflow and reaction mechanism are included to facilitate understanding.

Introduction

Isoxazole derivatives are prominent scaffolds in numerous pharmacologically active compounds, exhibiting a wide range of biological activities. The targeted molecule, this compound, serves as a valuable intermediate for the synthesis of more complex molecules in drug discovery programs. The presented synthetic route is designed to be robust and reproducible, utilizing established chemical transformations. The overall synthesis is divided into three main stages:

-

Preparation of Isovaleraldehyde Oxime: Formation of the oxime from isovaleraldehyde.

-

Synthesis of Ethyl 3-Isobutylisoxazole-5-carboxylate: Construction of the isoxazole ring via a [3+2] cycloaddition strategy.

-

Hydrolysis to this compound: Saponification of the intermediate ester to the final product.

Synthetic Scheme

The overall synthetic pathway is illustrated below:

Experimental Protocols

3.1. Stage 1: Synthesis of Isovaleraldehyde Oxime

This protocol describes the formation of the oxime from isovaleraldehyde.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Isovaleraldehyde | 86.13 | 8.61 g | 100 |

| Hydroxylamine Hydrochloride | 69.49 | 7.64 g | 110 |

| Sodium Acetate | 82.03 | 9.02 g | 110 |

| Ethanol | - | 100 mL | - |

| Water | - | 50 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride and sodium acetate in 50 mL of water.

-

Add 100 mL of ethanol to the solution.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add isovaleraldehyde to the stirred mixture over 15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield isovaleraldehyde oxime as a colorless oil. The product is typically used in the next step without further purification.

Expected Yield: 95-99%

3.2. Stage 2: Synthesis of Ethyl 3-Isobutylisoxazole-5-carboxylate

This protocol details the formation of the isoxazole ring via the cyclization of the oxime dianion with diethyl oxalate. This procedure is based on the general method reported by Langer and colleagues.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Isovaleraldehyde Oxime | 101.15 | 5.06 g | 50 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 44 mL | 110 |

| Diethyl Oxalate | 146.14 | 7.31 g | 50 |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

| 2 M Hydrochloric Acid | - | As needed | - |

Procedure:

-

To a flame-dried 500 mL three-necked flask under an inert atmosphere (argon or nitrogen), add isovaleraldehyde oxime dissolved in 100 mL of anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add 2.2 equivalents of n-butyllithium (44 mL of a 2.5 M solution) dropwise via a syringe, maintaining the internal temperature below -70 °C. A color change indicating dianion formation should be observed.

-

Stir the mixture at -78 °C for 1 hour.

-

In a separate flask, prepare a solution of diethyl oxalate in 50 mL of anhydrous THF.

-

Add the diethyl oxalate solution to the oxime dianion solution at -78 °C dropwise over 30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 2 M hydrochloric acid until the pH is approximately 2.

-

Stir the mixture vigorously for 1 hour at room temperature to facilitate the dehydration of the intermediate.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 3-isobutylisoxazole-5-carboxylate.

Expected Yield: 60-75%

3.3. Stage 3: Synthesis of this compound

This protocol describes the saponification of the ethyl ester to the final carboxylic acid product. The procedure is adapted from a known method for a similar substrate.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Ethyl 3-Isobutylisoxazole-5-carboxylate | 197.22 | 5.92 g | 30 |

| Sodium Hydroxide (NaOH) | 40.00 | 2.40 g | 60 |

| Methanol (MeOH) | - | 20 mL | - |

| Tetrahydrofuran (THF) | - | 10 mL | - |

| Water | - | 10 mL | - |

| 1 M Hydrochloric Acid | - | As needed | - |

Procedure:

-

In a 100 mL round-bottom flask, dissolve ethyl 3-isobutylisoxazole-5-carboxylate in a mixture of THF (10 mL) and methanol (20 mL).

-

Prepare a solution of sodium hydroxide in water (2.40 g in 10 mL) and add it dropwise to the ester solution.

-

Stir the reaction mixture at room temperature for 18-20 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, transfer the mixture to a separatory funnel.

-

Adjust the pH of the aqueous layer to approximately 2 by the careful addition of 1 M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x 35 mL).

-

Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Expected Yield: 85-95%

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Product | Starting Material | Molar Ratio (SM:Product) | Typical Yield (%) | Purity (Typical) |

| 1 | Isovaleraldehyde Oxime | Isovaleraldehyde | 1:1 | 95-99 | >95% |

| 2 | Ethyl 3-Isobutylisoxazole-5-carboxylate | Isovaleraldehyde Oxime | 1:1 | 60-75 | >98% (Post-Chromo) |

| 3 | This compound | Intermediate Ester | 1:1 | 85-95 | >98% |

Conclusion

The protocols described provide a comprehensive guide for the synthesis of this compound. The methodology is based on established and reliable chemical transformations, ensuring good yields and high purity of the final product. These application notes are intended to support researchers in the fields of organic synthesis and drug development by providing a clear and detailed pathway to this valuable chemical intermediate.

References

Experimental protocol for the synthesis of 3-Isobutylisoxazole-5-carboxylic acid

Abstract

This application note provides a detailed experimental protocol for the synthesis of 3-isobutylisoxazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is a three-step process commencing with the formation of a β-keto ester, followed by the construction of the isoxazole ring, and culminating in the hydrolysis of the ester to the desired carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a comprehensive guide to the preparation of this compound.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that are integral to numerous biologically active molecules and approved pharmaceuticals. Their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, make them attractive scaffolds for drug design. The synthesis of specifically substituted isoxazoles, such as this compound, is of significant interest for the development of novel therapeutic agents. The following protocol outlines a reliable method for the preparation of this compound.

Overall Reaction Scheme

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-methyl-2-oxopentanoate

This step involves a Claisen condensation reaction between ethyl isovalerate and diethyl oxalate to form the β-keto ester intermediate.[1][2][3][4][5]

Materials:

-

Ethyl isovalerate

-

Diethyl oxalate

-

Sodium ethoxide (NaOEt)

-